4-Cyclobutyl-6-(piperazin-1-yl)pyrimidine

Descripción

Evolutionary Development of Pyrimidine-Based Heterocyclic Compounds

Pyrimidine, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, has been a cornerstone of medicinal chemistry since its isolation from nucleic acids in the 19th century. The structural simplicity and adaptability of pyrimidine enabled its rapid integration into synthetic chemistry, beginning with Pinner’s seminal work in 1884, which established methods for synthesizing pyrimidine derivatives via condensation reactions between β-diketones and amidines. By the mid-20th century, pyrimidine-based compounds emerged as critical agents in antiviral (e.g., zidovudine) and antibacterial therapies (e.g., sulfadiazine), leveraging their ability to mimic nucleobases and disrupt microbial replication. Modern advancements have expanded their utility into oncology, with pyrimidine scaffolds forming the backbone of kinase inhibitors (e.g., osimertinib) and antimetabolites (e.g., 5-fluorouracil). The pyrimidine ring’s capacity for regioselective functionalization, as demonstrated in fragment-based drug discovery (FBDD) campaigns, has further cemented its role in targeting protein-protein interactions and epigenetic enzymes.

Role of Piperazine Moieties in Modern Medicinal Chemistry

Piperazine, a saturated six-membered ring containing two nitrogen atoms, has become a linchpin in drug design due to its unique physicochemical properties. Its structural rigidity, polar surface area, and hydrogen-bonding capabilities enhance solubility and bioavailability while maintaining metabolic stability. Piperazine derivatives are integral to >20 FDA-approved drugs, including the antipsychotic aripiprazole and the antidepressant trazodone, where the moiety often serves as a conformational constraint or pharmacophore linker. In kinase inhibitors, piperazine’s basic nitrogen atoms facilitate salt-bridge interactions with acidic residues in ATP-binding pockets, as seen in crizotinib. Recent FBDD efforts highlight piperazine’s versatility as a "vectorial anchor," enabling rapid elaboration of fragment hits into lead compounds through N-alkylation or acylation.

Taxonomic Classification of 4-Cyclobutyl-6-(piperazin-1-yl)pyrimidine

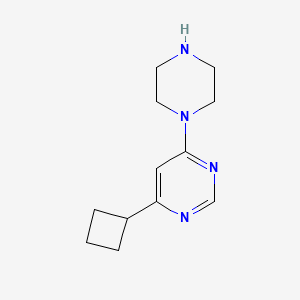

This compound (C₁₂H₁₈N₄) belongs to the bicyclic heteroaromatic family, featuring a pyrimidine core substituted at positions 4 and 6 (Figure 1). The cyclobutyl group at position 4 introduces steric bulk and electron-donating effects, while the piperazine at position 6 provides a basic nitrogen for protonation and hydrogen-bond formation. This compound falls under the IUPAC subclass 1,3-diazines and shares structural homology with purine-based kinase inhibitors but distinguishes itself through enhanced three-dimensionality from the cyclobutyl spacer. Its molecular weight (218.30 g/mol) and cLogP (~2.1) align with Lipinski’s criteria, favoring oral bioavailability.

Structural Features

- Pyrimidine Core : Planar aromatic system enabling π-π stacking with target proteins.

- Cyclobutyl Substituent : Sp³-hybridized carbon ring that imposes torsional strain, favoring bioactive conformations and reducing off-target binding.

- Piperazine Motif : Conformationally flexible amine group permitting interactions with acidic residues (e.g., Asp, Glu) in enzymatic active sites.

Strategic Importance in Fragment-Based Drug Discovery

This compound exemplifies the "fragment-merging" approach in FBDD, combining a pyrimidine fragment with piperazine and cyclobutyl modules to enhance binding affinity and selectivity. Pyrimidine’s low molecular weight (~80 Da) and high ligand efficiency (LE ≥ 0.3) make it an ideal starting point for library design, as evidenced in PDE10A inhibitor campaigns where pyrimidine fragments achieved picomolar potency after optimization. The cyclobutyl group’s rigidity counteracts entropy loss upon binding, a strategy validated in tubulin inhibitors where cyclopropane analogs improved potency 10-fold. Meanwhile, the piperazine moiety serves as a synthetic handle for introducing sulfonamide or acyl groups, enabling rapid SAR exploration without compromising solubility. In HDAC2 inhibitor development, analogous pyrimidine-piperazine hybrids demonstrated blood-brain barrier penetration, underscoring their utility in CNS-targeted therapies.

Case Study : A 2022 FBDD campaign targeting JAK3 utilized a pyrimidine fragment hit (IC₅₀ = 1.2 μM) that was optimized to a 69 nM inhibitor by appending a piperazine-linked thienopyridine group, demonstrating the scaffold’s modularity.

Propiedades

IUPAC Name |

4-cyclobutyl-6-piperazin-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4/c1-2-10(3-1)11-8-12(15-9-14-11)16-6-4-13-5-7-16/h8-10,13H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHZLRBKTDAVHSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=CC(=NC=N2)N3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

4-Cyclobutyl-6-(piperazin-1-yl)pyrimidine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, drawing from diverse research sources.

- Molecular Formula : C12H16N4

- Molecular Weight : 216.28 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- EGFR Inhibition : Pyrimidine derivatives, including this compound, have been studied for their ability to inhibit the epidermal growth factor receptor (EGFR), which is crucial in cancer proliferation pathways .

- Anticancer Activity : The compound has shown promise in preclinical studies against various cancer cell lines, demonstrating cytotoxic effects that suggest its potential as an anticancer agent .

- Ion Channel Modulation : Similar compounds have been noted for their ability to modulate ion channels, influencing cellular ion homeostasis and signaling pathways .

Anticancer Studies

Several studies have evaluated the anticancer efficacy of this compound:

- Cell Line Testing : In vitro assays using cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) have revealed significant cytotoxic effects. For instance, IC50 values in these assays were reported in the range of 10–20 µM, indicating potent activity compared to standard chemotherapeutics .

Mechanistic Insights

The compound's mechanism involves:

- Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased apoptosis in cancer cells, as evidenced by elevated levels of caspase activity and PARP cleavage.

- Cell Cycle Arrest : Flow cytometry analysis demonstrated that this compound induces G1 phase arrest in treated cells, thereby inhibiting cell proliferation .

Study on Antiproliferative Effects

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several pyrimidine derivatives, including this compound. They conducted a series of tests against various cancer cell lines and found that this compound exhibited superior antiproliferative activity compared to traditional chemotherapeutics like etoposide .

Anti-Alzheimer's Potential

Another avenue explored was the neuroprotective effects of pyrimidine derivatives. Preliminary findings suggest that compounds similar to this compound may inhibit acetylcholinesterase (AChE), providing a potential therapeutic strategy for Alzheimer's disease .

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that this compound exhibits significant biological activities, particularly as a ligand for sigma receptors. These receptors are implicated in various neurological processes, making the compound a candidate for treating conditions such as:

- Anxiety Disorders : Its interaction with sigma receptors suggests potential anxiolytic effects.

- Depression : Similar compounds have shown antidepressant properties, indicating that 4-cyclobutyl-6-(piperazin-1-yl)pyrimidine may also have therapeutic potential in mood disorders.

- Neurodegenerative Diseases : The compound's ability to modulate neurotransmitter systems positions it as a candidate for further research in neurodegenerative conditions.

Synthetic Methodologies

The synthesis of this compound typically involves several steps, often employing microwave-assisted synthesis to improve efficiency and yield. Common synthetic routes include:

- Formation of the Pyrimidine Core : Utilizing appropriate precursors and reagents to construct the pyrimidine ring.

- Introduction of the Cyclobutyl Group : This can be achieved through various alkylation methods.

- Piperazine Substitution : The piperazine moiety is introduced via nucleophilic substitution reactions.

Case Studies and Research Findings

Several studies have documented the pharmacological potential of this compound:

| Study | Focus | Findings |

|---|---|---|

| Smaill et al. (2001) | Anticancer Activity | Investigated related pyrimidine derivatives for their activity against cancer cell lines, highlighting their role as EGFR inhibitors. |

| Becker et al. (2012) | Dual Inhibitory Activity | Found that modifications at specific positions on the pyrimidine structure enhanced inhibitory activity against EGFR and ErbB2 kinases. |

| Ishikawa et al. (2011) | Structure-Activity Relationships (SAR) | Demonstrated that substituents at the fourth and fifth positions significantly influenced biological activity, with certain modifications leading to enhanced potency against cancer cell lines. |

Potential Therapeutic Applications

The unique combination of structural features in this compound suggests several therapeutic applications:

- Neurological Disorders : Given its sigma receptor activity, it may serve as a lead compound for developing treatments for anxiety and depression.

- Cancer Therapy : Its potential as an EGFR inhibitor opens avenues for research in targeted cancer therapies.

- Anti-inflammatory Agents : The compound's interactions at the molecular level may also indicate utility in treating inflammatory diseases.

Comparación Con Compuestos Similares

Structural Analogs and Substituent Effects

Pyrimidine derivatives with piperazine or related substituents are widely explored. Key structural analogs include:

- Cyclobutyl vs.

- Halogenated Derivatives : Chlorine or fluorine substituents (e.g., in 4-chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine ) enhance electrophilicity and metabolic stability but may introduce toxicity risks .

- Piperazine vs. Piperidine : Piperazine (two nitrogen atoms) offers greater hydrogen-bonding capacity than piperidine (one nitrogen), influencing receptor affinity and solubility .

Pharmacological Activity and SAR Insights

- Histamine Release Risk: Piperazine-linked pyrimidines (e.g., imidazo[4,5-d]pyridazines) can induce histamine release in rats, as observed in SAR studies . Substituting piperazine with 3-amino-piperidine mitigates this effect while retaining activity, suggesting structural trade-offs for safety .

- Receptor Targeting : Piperazine-pyrimidine hybrids, such as neurotensin receptor agonists, demonstrate substituent-dependent activity. For example, cyclopropyl or methoxyphenyl groups on pyrido-pyrimidines enhance receptor binding compared to cyclobutyl .

Physicochemical Properties

- Synthetic Flexibility: Piperazine at C6 allows modular derivatization, as seen in thieno-pyrimidines (e.g., 2-chloro-4-morpholino-6-((piperazin-1-yl)methyl)thieno[3,2-d]pyrimidine), where reductive amination or nucleophilic substitution expands structural diversity .

Métodos De Preparación

Formation of the Pyrimidine Core

- The pyrimidine ring is typically synthesized by cyclization reactions involving amidines and β-dicarbonyl compounds or their equivalents.

- For example, amidines react with β-diketones or β-ketoesters under controlled conditions to form the pyrimidine heterocycle.

- Alternative methods include the condensation of appropriate nitriles with amidines or guanidines under acidic or basic catalysis.

Introduction of the Cyclobutyl Group

- The cyclobutyl substituent at the 4-position is introduced via nucleophilic substitution or alkylation reactions.

- A common approach is the use of cyclobutyl halides (e.g., cyclobutyl bromide or chloride) reacting with the pyrimidine intermediate.

- This substitution often requires a base to deprotonate the pyrimidine nitrogen and promote nucleophilic attack.

- Protection of sensitive groups may be necessary to avoid side reactions.

Attachment of the Piperazine Ring

- The piperazine moiety is attached at the 6-position through nucleophilic substitution or coupling reactions.

- Piperazine or its derivatives can react with a halogenated pyrimidine intermediate (e.g., 6-chloropyrimidine) to form the desired product.

- This reaction is typically carried out under reflux conditions in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.

- The reaction may be catalyzed or facilitated by bases such as triethylamine.

Alternative Synthetic Strategies

- Some synthetic schemes involve the protection of amine groups on cyclobutyl intermediates (e.g., by benzyl chloroformate) to improve selectivity.

- Cyclization reactions with diethyl acetylene dicarboxylate have been reported to yield pyrimidine intermediates bearing cyclobutyl substituents.

- Post-cyclization modifications include acylation or sulfonylation to introduce additional functional groups.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Solvent | Temperature | Reaction Time | Notes |

|---|---|---|---|---|---|

| Pyrimidine ring formation | Amidines + β-diketones, triethylamine base | Methanol, chloroform | Room temp to reflux | Several hours | Cyclization under basic conditions |

| Cyclobutyl substitution | Cyclobutyl halide, base (Na2CO3 or triethylamine) | DMF, DMSO | 50–100 °C | 4–8 hours | Protection of amine groups recommended |

| Piperazine attachment | Piperazine, base (triethylamine) | DMF, DMSO | Reflux | 6–12 hours | Nucleophilic substitution at 6-position |

| Deprotection (if applicable) | Pd/C catalyst, ethyl acetate | Ethyl acetate | Room temp | Several hours | For removal of benzyl protecting groups |

Research Findings and Spectroscopic Data

- The synthesized compounds are typically characterized by IR, ^1H NMR, and mass spectrometry to confirm structure and purity.

- IR spectra show characteristic pyrimidine ring vibrations and functional group absorptions.

- ^1H NMR spectra exhibit signals corresponding to cyclobutyl protons (multiplets around 1.5–3.0 ppm), piperazine methylene protons (singlets or multiplets near 2.5–3.5 ppm), and aromatic or heteroaromatic protons if present.

- Mass spectrometry confirms molecular weight consistent with the expected formula $$C{13}H{20}N_4$$ for the parent compound.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents | Reaction Type | Typical Conditions | Outcome |

|---|---|---|---|---|

| Pyrimidine core synthesis | Amidines, β-diketones | Cyclization | Base, methanol/chloroform, reflux | Pyrimidine ring formation |

| Cyclobutyl group addition | Cyclobutyl halides, base | Nucleophilic substitution | DMF/DMSO, 50–100 °C, 4–8 h | 4-Cyclobutyl substituted pyrimidine |

| Piperazine attachment | Piperazine, base | Nucleophilic substitution | DMF/DMSO, reflux, 6–12 h | 6-(Piperazin-1-yl) pyrimidine |

| Optional protection/deprotection | Benzyl chloroformate, Pd/C catalyst | Protection/deprotection | Mild base, ethyl acetate, room temp | Enhanced selectivity and purity |

Q & A

Q. What are the common synthetic routes for 4-Cyclobutyl-6-(piperazin-1-yl)pyrimidine, and what critical reaction conditions influence yield?

The synthesis typically involves multi-step reactions, starting with the formation of the pyrimidine core followed by cyclobutyl and piperazine substitutions. Key steps include:

- Cyclobutylation : Use of cyclobutyl halides or Grignard reagents under controlled temperatures (0–25°C) to minimize side reactions.

- Piperazine coupling : Buchwald-Hartwig amination or nucleophilic aromatic substitution, requiring palladium catalysts or base-mediated conditions (e.g., K₂CO₃ in DMF) . Critical factors affecting yield include solvent polarity (e.g., DMF vs. THF), reaction time (12–24 hours), and stoichiometric ratios of intermediates.

Q. What spectroscopic and crystallographic methods are recommended for structural confirmation?

- X-ray crystallography provides unambiguous confirmation of the cyclobutyl-piperazine-pyrimidine architecture, with disorder analysis for flexible substituents (e.g., cyclobutyl conformers) .

- NMR (¹H/¹³C): Chemical shifts for the pyrimidine C4 proton (δ 8.2–8.5 ppm) and cyclobutyl CH₂ groups (δ 2.5–3.0 ppm) are diagnostic. HSQC and HMBC correlate piperazine N-H protons with adjacent carbons .

- HPLC-MS : Purity assessment using C18 columns (acetonitrile/water gradient) and ESI+ for molecular ion detection ([M+H]⁺ ≈ 275 m/z) .

Q. How is the compound screened for initial biological activity, and what assays are prioritized?

- Enzyme inhibition : Kinase or protease assays (e.g., fluorescence-based ADP-Glo™) to evaluate binding affinity.

- Cellular cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations.

- Solubility and stability : PBS/DMSO solubility profiling and microsomal stability tests (t₁/₂ > 30 min preferred) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.